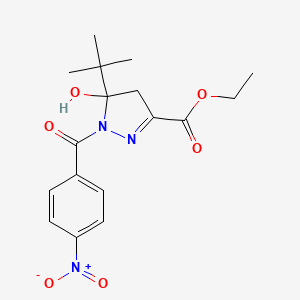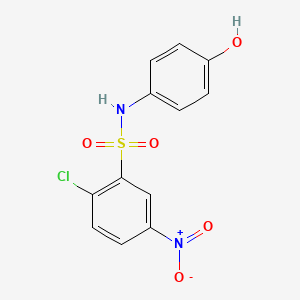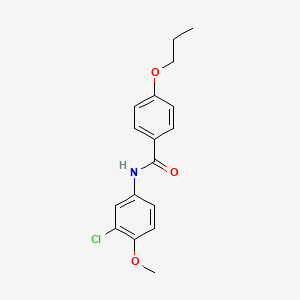![molecular formula C25H16N2O B5210661 [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)
[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile, also known as DCM, is a compound that has been widely studied for its potential applications in scientific research. DCM is a heterocyclic compound that contains a chromene ring and a malononitrile group. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various biological processes. However, there are also some limitations to using [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile. One area of interest is the development of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile-based fluorescent probes for the detection of biological molecules such as proteins and DNA. Another area of interest is the development of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile-based therapeutic agents for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile and its potential applications in scientific research.
Synthesis Methods
The synthesis of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile involves the reaction of 2,4-diphenyl-3,4-dihydropyran and malononitrile in the presence of a base catalyst. The reaction yields [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile as a yellow crystalline solid with a melting point of 210-212°C. The purity of [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile can be determined by melting point analysis and spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been studied for its potential applications in various scientific research fields. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects. [(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of biological molecules such as proteins and DNA.
properties
IUPAC Name |
2-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O/c26-16-18(17-27)15-22-24(19-9-3-1-4-10-19)21-13-7-8-14-23(21)28-25(22)20-11-5-2-6-12-20/h1-15,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKZJRDBHYWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C(C#N)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5210593.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
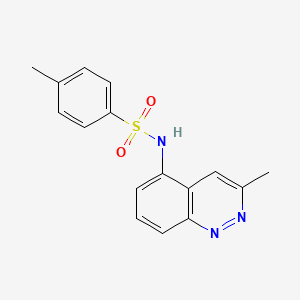

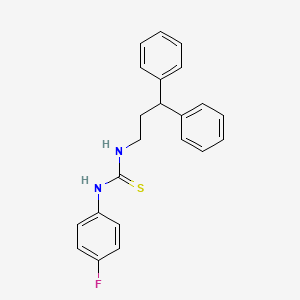
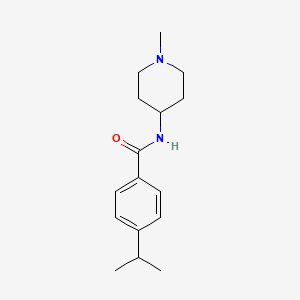
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
